6-Fluoro-1H-indazole-4-carbonitrile

Description

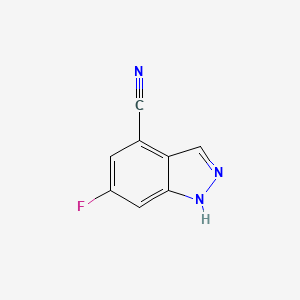

6-Fluoro-1H-indazole-4-carbonitrile is a fluorinated indazole derivative featuring a cyano group at the 4-position and a fluorine atom at the 6-position of the indazole scaffold. Indazoles are heterocyclic aromatic compounds with a bicyclic structure comprising fused benzene and pyrazole rings. The introduction of electron-withdrawing groups (EWGs) such as fluorine and nitrile significantly influences the compound’s electronic properties, solubility, and reactivity. These modifications make it a valuable intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula |

C8H4FN3 |

|---|---|

Molecular Weight |

161.14 g/mol |

IUPAC Name |

6-fluoro-1H-indazole-4-carbonitrile |

InChI |

InChI=1S/C8H4FN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12) |

InChI Key |

UTPVMKOSLAIQMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1C#N)C=NN2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1H-indazole-4-carbonitrile typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the intermediate benzylidenehydrazine, which then undergoes cyclization to yield the indazole core . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. These methods often employ continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1H-indazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

6-Fluoro-1H-indazole-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), affecting various cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Fluoro-1H-indazole-4-carbonitrile with structurally related indazole derivatives, highlighting key differences in substituents, molecular weights, and applications:

Key Comparative Insights

Electronic Effects :

- Fluorine at the 6-position (in the target compound) increases lipophilicity and metabolic stability compared to bromine or iodine analogs, which are bulkier and may hinder membrane permeability .

- The nitrile group at the 4-position acts as a hydrogen bond acceptor, enhancing binding affinity in enzyme active sites, as seen in kinase inhibitors .

Reactivity :

- Brominated (6-Bromo-4-fluoro-1H-indazole) and iodinated (4-Fluoro-3-iodo-1H-indazole-6-carbonitrile) derivatives are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the halogen’s leaving group ability .

- Nitro-substituted compounds (e.g., 6-Chloro-4-nitro-1H-indazole-3-carbonitrile) exhibit higher electrophilicity, making them prone to reduction or nucleophilic substitution but raising toxicity concerns .

Applications :

- Pharmaceutical Intermediates : The target compound’s fluorine and nitrile groups make it suitable for synthesizing small-molecule drugs with improved bioavailability .

- Radiolabeling : Iodinated analogs (e.g., 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile) are used in tracer development for imaging studies .

Synthetic Routes: Fluorination and cyano group introduction often involve palladium-catalyzed reactions or nucleophilic substitution, as inferred from methods used for similar indazoles (e.g., condensation with aldehydes in DMF under nitrogen) .

Biological Activity

6-Fluoro-1H-indazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indazole derivative has been studied for its potential applications in treating various diseases, particularly cancer and microbial infections. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C9H6FN2

- Molecular Weight : Approximately 164.15 g/mol

- Structure : Features a fluorine atom attached to the indazole ring and a carbonitrile functional group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases involved in cell cycle regulation and DNA damage response. Notably, it has been shown to inhibit CHK1 and CHK2 kinases, which play critical roles in the cellular response to DNA damage.

Target Interactions

- CHK1 and CHK2 Kinases : Inhibition leads to altered cell cycle progression and apoptosis in cancer cells.

- SGK Kinase : Modulates cellular responses to stress and growth factors.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines. For instance:

- K562 Cell Line : Exhibited an IC50 value indicating significant cytotoxicity, with apoptosis induction confirmed through Annexin V-FITC assays.

- Cell Cycle Analysis : Treatment resulted in increased G0/G1 phase populations, indicating a blockade in cell cycle progression.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| K562 | 10 - 14 | Induces apoptosis, affects cell cycle |

| SNU16 | 77.4 ± 6.2 | Cell cycle regulation |

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism appears to involve the inhibition of protein synthesis and disruption of nucleic acid production.

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |

| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable gastrointestinal absorption and blood-brain barrier permeability, which may enhance its therapeutic potential in treating central nervous system disorders.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of indazole derivatives, revealing that the presence of fluorine enhances both lipophilicity and target interaction.

Notable Research Findings:

- Antitumor Studies : A study reported that compounds similar to this compound showed improved antitumor activity with lower cytotoxicity against normal cells compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

- Biofilm Inhibition : The compound has also been evaluated for its ability to disrupt biofilm formation in bacterial strains, indicating potential utility in treating chronic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.